1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one
Description
The compound 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one features a unique structure combining a 7-membered thiazepane ring (containing sulfur and nitrogen) substituted with a furan group at position 7 and a pent-4-en-1-one chain at position 2. This hybrid structure merges a heterocyclic scaffold with an α,β-unsaturated ketone (enone), which is often associated with bioactivity in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]pent-4-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-2-3-6-14(16)15-8-7-13(18-11-9-15)12-5-4-10-17-12/h2,4-5,10,13H,1,3,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTULWYMJCBTFIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(SCC1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the formation of the thiazepane ring, and finally the attachment of the pentenone chain. Common reagents used in these reactions include furan, thiazepane, and pentenone precursors, along with catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pentenone chain can be reduced to form saturated ketones.
Substitution: The thiazepane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized furanones, reduced ketones, and substituted thiazepane derivatives .
Scientific Research Applications
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The furan ring and thiazepane ring are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pentenone chain can also interact with cellular components, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Structural Analogs with Pent-4-en-1-one Moieties
The pent-4-en-1-one group is a recurring feature in several compounds, influencing reactivity and biological interactions. Key comparisons include:
Key Observations :
- Ring Size and Heteroatoms: The thiazepane ring (7-membered, S/N) in the target compound offers distinct electronic and steric profiles compared to pyrrolidine (5-membered, N) or diazepane (7-membered, N/N) .
- Substituent Effects : The furan group in the target compound may confer π-π stacking or hydrogen-bonding interactions, unlike the chlorophenyl (electron-withdrawing) or cyclohexenyl (sterically bulky) groups in analogs .
Functional Analogues in Pharmaceutical Chemistry
Compounds with heterocyclic-enone hybrids are prevalent in drug discovery:
- 1-Benzyl-1,4-diazepan-5-one: A diazepanone derivative with benzyl substitution, used in neurological and anticancer research. The diazepane ring (N/N) contrasts with thiazepane’s S/N, altering pharmacokinetics .
- Spiroquinazolinones: Synthesized via P-TSA catalysis, these compounds share the enone motif but incorporate quinazoline cores instead of thiazepane .
Biological Activity
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one, also known as FTPE, is a heterocyclic compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This compound integrates a furan ring, a thiazepane ring, and a pentenone chain, which contribute to its diverse biological properties.
- Molecular Formula: C14H19NO2S
- Molecular Weight: 265.37 g/mol
- CAS Number: 1704634-19-4
The biological activity of FTPE is primarily attributed to its interaction with various molecular targets in biological systems. The furan and thiazepane rings can modulate enzyme activities and receptor functions, while the pentenone chain participates in cellular interactions that may lead to therapeutic effects.
Antimicrobial Activity
FTPE has been investigated for its antimicrobial properties against a range of pathogens. Studies have shown that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Research indicates that FTPE possesses anticancer activity, particularly against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through pathways involving caspase activation and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
FTPE has demonstrated potential anti-inflammatory effects in vitro and in vivo. It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers, suggesting its utility in treating inflammatory diseases.
Case Studies
-
Antimicrobial Efficacy Study
- Objective: To evaluate the antimicrobial activity of FTPE against several bacterial strains.
- Methodology: Disk diffusion method was employed to assess inhibition zones.
- Results: FTPE exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.
-
Anticancer Activity Assessment
- Objective: To investigate the cytotoxic effects of FTPE on human cancer cell lines.
- Methodology: MTT assay was used to determine cell viability after treatment with varying concentrations of FTPE.
- Results: FTPE reduced cell viability in HeLa and MCF-7 cells by over 70% at concentrations above 100 µM, indicating strong anticancer potential.
-
Inflammation Model Study
- Objective: To assess the anti-inflammatory properties of FTPE in a murine model of inflammation.
- Methodology: Mice were treated with FTPE prior to inducing inflammation via carrageenan injection.
- Results: A significant reduction in paw edema was observed in treated mice compared to controls, alongside decreased levels of TNF-alpha and IL-6.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(Furan-2-yl)pent-4-en-1-one | Lacks thiazepane ring | Mild antimicrobial activity |
| 1-(Thiazepan-4-yl)pent-4-en-1-one | Lacks furan ring | Limited anticancer properties |
| 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)butan-1-one | Butanone chain instead of pentenone | Weaker overall biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
